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Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B1523593

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-
Bromo-3,3-dimethylindolin-2-one. While experimental spectroscopic data such as *H NMR,
13C NMR, and IR spectra are not readily available in public databases, this document compiles
predicted data and outlines the standard experimental protocols for acquiring such spectra.
This information is intended to serve as a valuable resource for researchers engaged in the
synthesis, characterization, and application of this and related molecules in drug discovery and
development.

Compound Information

Identifier Value

4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-

IUPAC Name
one
CAS Number 870552-47-9[1]
Molecular Formula C10H10BrNOJ[2]
Molecular Weight 240.10 g/mol [1]
Canonical SMILES CC1(C2=C(C(=C(C=C2)BnC1=0)N)C[2]
nchi INChl=1S/C10H10BrNO/c1-10(2)8-5(11)3-4-6-

7(8)12-9(10)13/h3-4,6H,1-2H3,(H,12,13)[1]
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Predicted Spectroscopic Data

While experimental spectra are not available, predicted mass spectrometry data from
computational models provides valuable information for the identification and characterization
of 4-Bromo-3,3-dimethylindolin-2-one.

Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts
of 4-Bromo-3,3-dimethylindolin-2-one, which are crucial for its detection and confirmation by

mass spectrometry.

Adduct Predicted m/z[2]
[M+H]* 240.00186
[M+Na]* 261.98380
[M-H]~ 237.98730
[M+NHa]* 257.02840
[M+K]* 277.95774
[M]* 238.99403
[M]- 238.99513

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the
spectroscopic data for a solid organic compound like 4-Bromo-3,3-dimethylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A sample of 5-20 mg for tH NMR or 20-50 mg for 13C NMR is accurately
weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
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DMSO-de). The solution is transferred to a clean NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

o Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being
observed (*H or 13C). The magnetic field is shimmed to achieve homogeneity. A series of
radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

o Data Processing: The FID is subjected to a Fourier transform to generate the NMR
spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard
(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For a solid sample, a small amount is finely ground with potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be
obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of
the solid is placed directly on the ATR crystal.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is recorded. The sample is then placed in the infrared beam, and the sample
spectrum is recorded.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

« lonization: The sample molecules are ionized, commonly using Electron lonization (EI) or a
softer technique like Electrospray lonization (ESI).

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Sample Preparation

4-Bromo-3,3-dimethylindolin-2-one

Dissolution in Deuterated Solvent (for NMR) KBr Pellet Preparation or ATR (for IR) Vaporization/Introduction (for MS)

Data Acquisition

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

Data|Processing

Fourier Transform (NMR, IR) Ratioing to Background (IR) Mass-to-Charge Ratio Analysis (MS)

Data Analysis & Interpretation

Structure Elucidation Functional Group Identification Molecular Weight Confirmation

Final Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-bromo-3,3-dimethyl-indolin-2-one,870552-47-9-Amadis Chemical [amadischem.com]

e 2. PubChemlLite - 4-bromo-3,3-dimethylindolin-2-one (C10H10BrNO)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3,3-dimethylindolin-2-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523593#spectroscopic-data-of-4-bromo-3-3-
dimethylindolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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